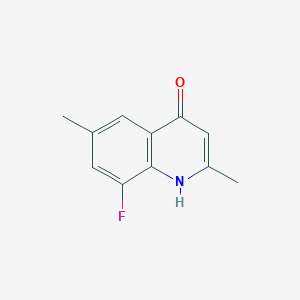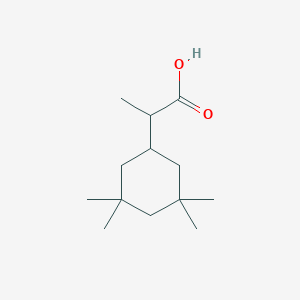![molecular formula C15H17NO B13157856 4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
4-[3-(3-Aminophenyl)propyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3-Aminophenyl)propyl]phenol is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol . It is characterized by a phenol group attached to a propyl chain, which is further connected to an aminophenyl group. This compound is primarily used in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Aminophenyl)propyl]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the nucleophilic aromatic substitution of phenols, where the phenol group is introduced through hydrolysis of phenolic esters or ethers . The reaction conditions typically include high temperatures and the presence of a base.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement processes . These methods ensure the compound is produced in large quantities with high purity, suitable for various research and industrial applications.
化学反応の分析
Types of Reactions
4-[3-(3-Aminophenyl)propyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminophenyl group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and aminophenyl derivatives.
科学的研究の応用
4-[3-(3-Aminophenyl)propyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions involving phenolic and aminophenyl groups.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 4-[3-(3-Aminophenyl)propyl]phenol involves its interaction with molecular targets through its phenol and aminophenyl groups. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation. The compound’s effects are mediated through pathways involving oxidative and reductive transformations, as well as substitution reactions .
類似化合物との比較
4-[3-(3-Aminophenyl)propyl]phenol can be compared with other similar compounds, such as:
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
4-Aminophenol: Contains an amino group and a hydroxyl group attached to a benzene ring.
3-(3-Aminophenyl)propylamine: Similar structure but lacks the phenol group.
The uniqueness of this compound lies in its combination of phenol and aminophenyl groups connected by a propyl chain, which imparts distinct chemical and biological properties .
特性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
4-[3-(3-aminophenyl)propyl]phenol |
InChI |
InChI=1S/C15H17NO/c16-14-6-2-5-13(11-14)4-1-3-12-7-9-15(17)10-8-12/h2,5-11,17H,1,3-4,16H2 |
InChIキー |
NWWAEIXQRTXYIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)CCCC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one](/img/structure/B13157812.png)
![2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B13157814.png)
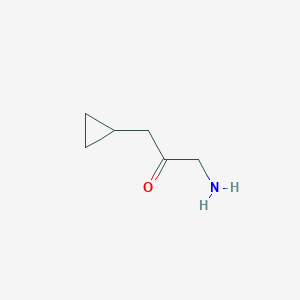
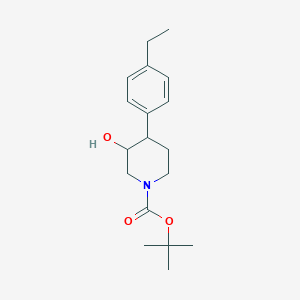

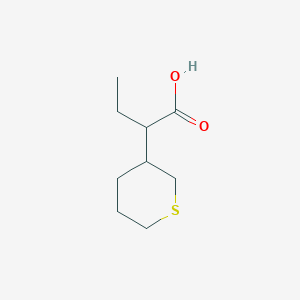

![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)
methanol](/img/structure/B13157848.png)

